2,3,3-トリフルオロプロプ-1-エン

概要

説明

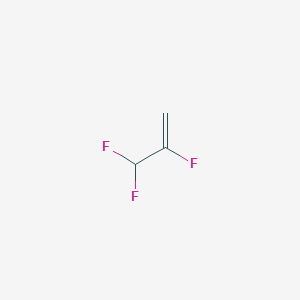

2,3,3-Trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H3F3. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The presence of three fluorine atoms in the molecule imparts significant stability and reactivity, making it a valuable compound in organic synthesis and industrial processes.

科学的研究の応用

2,3,3-Trifluoroprop-1-ene has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of various fluorinated compounds.

Polymer Chemistry: Utilized in the production of fluoropolymers with unique properties such as high thermal stability and chemical resistance.

Industrial Applications: Employed in the manufacture of refrigerants and fire extinguishing agents due to its stability and low global warming potential.

作用機序

Target of Action

It’s known that the compound has potential endocrine disruption mode of action .

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes such as higher pre-coital interval and gestation length, decreases in pituitary weight, and lower postnatal survival .

Result of Action

Some studies suggest potential health hazards related to its use .

Action Environment

It’s known that the compound is used as a fire extinguisher and refrigerant, suggesting that its action might be influenced by temperature and pressure .

準備方法

Synthetic Routes and Reaction Conditions

2,3,3-Trifluoroprop-1-ene can be synthesized through several methods:

Dehydrohalogenation of 3-chloro-1,1,1-trifluoropropane: This method involves the elimination of hydrogen chloride from 3-chloro-1,1,1-trifluoropropane in the presence of a base such as sodium hydroxide in an aqueous solvent.

Dehydration of 1,1,1-trifluoroisopropanol: This method involves the dehydration of 1,1,1-trifluoroisopropanol using a strong acid like sulfuric acid at high temperatures.

Industrial Production Methods

Industrial production of 2,3,3-Trifluoroprop-1-ene typically involves large-scale dehydrohalogenation processes, where 3-chloro-1,1,1-trifluoropropane is treated with a base in a continuous flow reactor to produce the desired product efficiently .

化学反応の分析

Types of Reactions

2,3,3-Trifluoroprop-1-ene undergoes various chemical reactions, including:

Telomerization: This reaction involves the addition of telogens (e.g., perfluoroalkyl iodides) to 2,3,3-Trifluoroprop-1-ene, resulting in the formation of telomers.

Radical Polymerization: It can undergo radical polymerization to form copolymers with other monomers such as vinylidene fluoride.

Common Reagents and Conditions

Telomerization: Typically involves the use of perfluoroalkyl iodides and radical initiators like di-tert-butyl peroxide at elevated temperatures (150-180°C).

Radical Polymerization: Uses initiators such as bis(tert-butylcyclohexyl) peroxydicarbonate and cobalt acetylacetonate as a controlling agent.

Major Products

類似化合物との比較

Similar Compounds

2-Bromo-3,3,3-trifluoropropene: Similar in structure but contains a bromine atom instead of a hydrogen atom at the second position.

3,3,3-Trifluoropropene: Similar in structure but lacks the additional fluorine atom at the second position.

Uniqueness

2,3,3-Trifluoroprop-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical synthesis .

生物活性

2,3,3-Trifluoroprop-1-ene, also known as HFO-1234ze, is a fluorinated compound that has garnered attention for its potential applications and biological activities. This article explores the biological effects, toxicity, and environmental implications of this compound based on recent research findings.

2,3,3-Trifluoroprop-1-ene has the molecular formula and is characterized by its three fluorine atoms attached to the propene backbone. This unique structure influences its chemical reactivity and biological interactions.

Toxicity and Safety

Research indicates that 2,3,3-Trifluoroprop-1-ene exhibits low acute toxicity in laboratory settings. In studies assessing its irritant properties, it was classified as a mild irritant to skin and eyes. However, chronic exposure effects remain under investigation. According to a safety datasheet from PubChem, the compound is categorized as an irritant and requires appropriate handling precautions in laboratory environments .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of fluorinated compounds similar to 2,3,3-Trifluoroprop-1-ene. For instance, derivatives containing trifluoroprop-1-ene structures were synthesized and evaluated for their antibacterial properties. While specific data on 2,3,3-Trifluoroprop-1-ene's direct antimicrobial activity is limited, related compounds have shown moderate efficacy against various bacterial strains .

Environmental Impact

A significant area of research focuses on the environmental implications of 2,3,3-Trifluoroprop-1-ene. Studies have indicated that fluorinated compounds can persist in the environment due to their stability. The potential for bioaccumulation and long-term ecological effects necessitates further investigation into their degradation pathways and environmental fate .

Human Exposure Monitoring

Another study monitored human exposure to fluorinated compounds through urinary metabolites. This research aimed to establish biomarkers for assessing population exposure levels in urban environments. Although 2,3,3-Trifluoroprop-1-ene was not explicitly mentioned in relation to urinary metabolites, the methodology highlights the importance of tracking such compounds due to their widespread use in industrial applications .

Research Findings Summary Table

特性

IUPAC Name |

2,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIJKGIVGYIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597725 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158664-13-2 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。